molecular formula C19H28O4 B1360777 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone CAS No. 898755-78-7

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-ethoxyvalerophenone

Cat. No.: B1360777
CAS No.: 898755-78-7
M. Wt: 320.4 g/mol
InChI Key: UKJNKIHKNANWTN-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone is a complex organic compound characterized by its unique structural features It contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a valerophenone moiety, which is a ketone attached to a valeric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxane ring through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions. The valerophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups onto the aromatic ring.

Scientific Research Applications

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-dioxane: A simpler compound with a similar dioxane ring structure.

    Valerophenone: A related compound with the valerophenone moiety but lacking the dioxane ring.

    2-Ethoxyacetophenone: Another compound with an ethoxy group attached to an aromatic ring.

Uniqueness

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-ethoxyvalerophenone is unique due to the combination of its dioxane ring and valerophenone moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-4-21-17-11-7-5-9-15(17)16(20)10-6-8-12-18-22-13-19(2,3)14-23-18/h5,7,9,11,18H,4,6,8,10,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJNKIHKNANWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCCC2OCC(CO2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646000
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-78-7
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-ethoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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